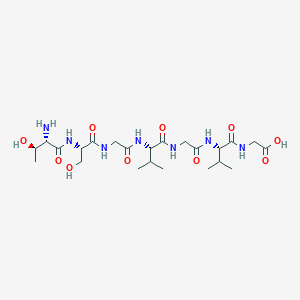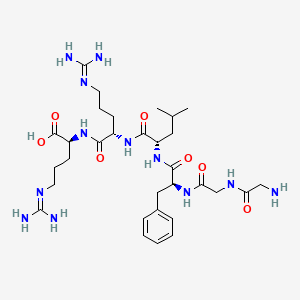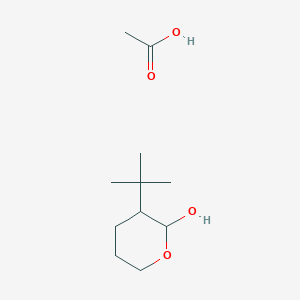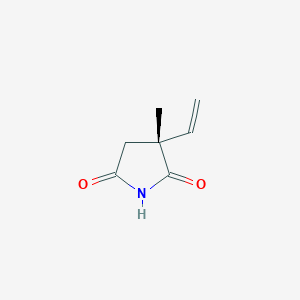
1,3-Benzodioxole, 5-methoxy-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 5-methoxy-4-methyl- is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a methylenedioxy group attached to a benzene ring, with additional methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-methoxy-4-methyl- can be synthesized through several methods. One common approach involves the methylenation of catechols using disubstituted halomethanes . Another method includes the use of safrole as a raw material, which undergoes isomerization in the presence of potassium hydroxide and alcohol .
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 5-methoxy-4-methyl- often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalytic processes and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 5-methoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce alkyl, halogen, or other functional groups.
Scientific Research Applications
1,3-Benzodioxole, 5-methoxy-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its use in developing new pharmaceuticals with various therapeutic effects.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5-methoxy-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, in fragrance applications, it interacts with olfactory receptors in the nose, resulting in the perception of a pleasant fragrance . In biological systems, it may interact with enzymes or receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Piperonal: 1,3-Benzodioxole, 5-formyl- is another related compound with a formyl group.
Myristicin: 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)- is similar but has a propenyl group.
Uniqueness
1,3-Benzodioxole, 5-methoxy-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
607351-59-7 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
5-methoxy-4-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H10O3/c1-6-7(10-2)3-4-8-9(6)12-5-11-8/h3-4H,5H2,1-2H3 |
InChI Key |
VHHKIWGXWLYTDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OCO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12594218.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)
![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)
![1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine](/img/structure/B12594234.png)
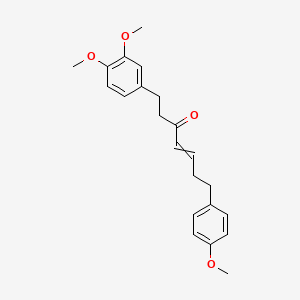
![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)
![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)
![6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one](/img/structure/B12594268.png)
